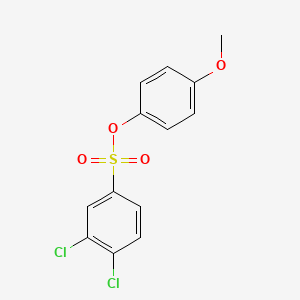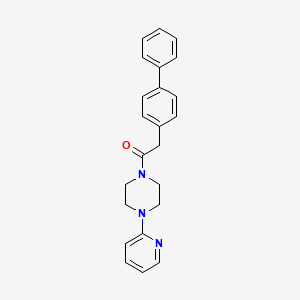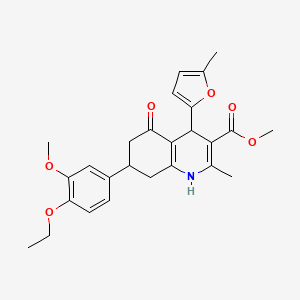
4-methoxyphenyl 3,4-dichlorobenzenesulfonate
説明
“4-methoxyphenyl 3,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C13H10Cl2O4S . It has an average mass of 333.187 Da and a monoisotopic mass of 331.967682 Da .
Synthesis Analysis
The synthesis of a similar compound, “4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate”, was reported in a study . The compound was obtained by the reaction of eugenol (4-allyl-2-methoxyphenol) and 3,4-dichlorobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of two benzene rings . The dihedral angle between the benzene rings in the molecule is 40.53° .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula, average mass, and monoisotopic mass . More specific properties such as melting point, boiling point, and density were not found in the searched resources.科学的研究の応用
Corrosion Inhibition
The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown to be an effective corrosion inhibitor for mild steel in acidic environments. It inhibits acidic corrosion even at very low concentrations, achieving an efficiency up to 98%. This performance is supported by weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy techniques. The adsorption of this compound on steel surfaces follows Langmuir's isotherm, indicating a strong chemisorption process, which is crucial for its effectiveness as a corrosion inhibitor (Bentiss et al., 2009).
Antimalarial and Anticancer Activities
4-Methoxyphenyl p-toluenesulfonate has been identified as a selective agent with significant antimalarial and anticancer activities. This compound, along with its related sulfones and sulfonic acid esters, has been examined for its effectiveness against these diseases. Among these compounds, 4-allyloxyphenyl p-toluenesulfonate and 4-methoxyphenyl 4-nitrobenzenesulfonate have shown superior activities, highlighting the potential of sulfonate esters in developing therapeutic agents (Betts et al., 2006).
Enhanced Conductivity and Work Function in Organic Electronics
Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), doped with compounds such as 4-methoxyphenyl derivatives, has been investigated for its enhanced electrical conductivity and work function. This modification leads to improved performance in organic solar cells and other electronic devices. Doping with amino derivatives, including those related to 4-methoxyphenyl, significantly enhances the electrical properties of PEDOT:PSS, demonstrating the potential for these compounds in advanced material applications (Zeng et al., 2020).
Nonlinear Optical Properties
Compounds like 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate have been synthesized and characterized for their nonlinear optical absorption properties. These properties are crucial for optical limiting applications, demonstrating the role of sulfonate derivatives in the development of optical materials (Ruanwas et al., 2010).
Environmental Degradation and Metabolism
Studies on the environmental degradation and metabolism of methoxychlor, an organochlorine insecticide, have shown the formation of less toxic and more water-soluble metabolites, such as its sulfonated derivatives. These findings are significant for understanding the environmental fate and potential risks associated with the use of chloroacetanilide herbicides, including their transport and transformation in aquatic environments (Thurman et al., 1996).
特性
IUPAC Name |
(4-methoxyphenyl) 3,4-dichlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-9-2-4-10(5-3-9)19-20(16,17)11-6-7-12(14)13(15)8-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCFPUMNPMIPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4047789.png)
![1'-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4047795.png)
![BUTYL 4-(3-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}BENZAMIDO)BENZOATE](/img/structure/B4047799.png)
![Methyl 4-[3-(4'-carbamoyl-1,4'-bipiperidin-1'-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B4047801.png)


![1-benzyl-4-[cyclopentyl(phenyl)acetyl]piperazine hydrochloride](/img/structure/B4047818.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4047820.png)

![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}propanamide](/img/structure/B4047830.png)
![2-[(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-(prop-2-EN-1-YL)-1,3-thiazolidin-5-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4047835.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B4047847.png)
![Butyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4047861.png)
